Magnesium dihydroxide

Vue d'ensemble

Description

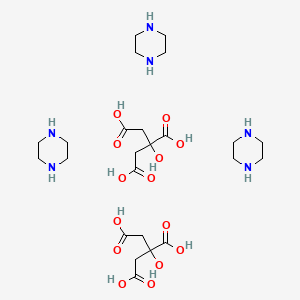

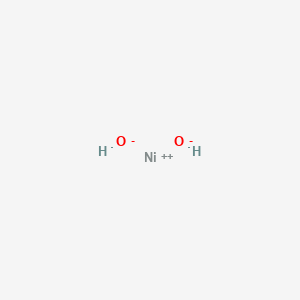

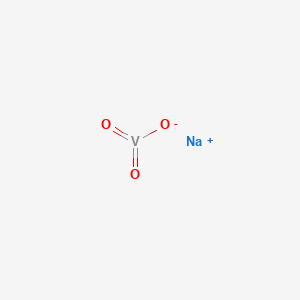

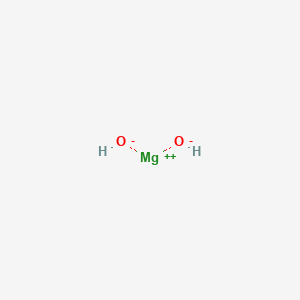

Magnesium dihydroxide is a magnesium hydroxide in which the magnesium atom is bound to two hydroxide groups . It is naturally found as the mineral brucite . It has a role as an antacid and a flame retardant .

Synthesis Analysis

Magnesium hydroxide can be synthesized from dolomite, magnesite, brines, and seawater using conventional methods of precipitation and hydration . The impact of operating parameters including MgCl2 concentration, temperature, ammonia-to-magnesium molar ratio, feed rate, volume of ammonia mother liquor, and aging time on the magnesium yield, particle size, and morphology of magnesium hydroxide is studied . The temperature and ammonia-to-magnesium molar ratio are identified as key factors affecting magnesium yield .Molecular Structure Analysis

This compound has a molecular formula of H2MgO2 . Its average mass is 58.320 Da and its monoisotopic mass is 57.990520 Da .Chemical Reactions Analysis

Magnesium is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . The reactivity of magnesium oxide depends on the temperature and the duration of heat treatment of the magnesium compounds during its production .Physical and Chemical Properties Analysis

Magnesium hydroxide is a white solid with a molar mass of 58.30 g/mol and a density of 2.40 g/ml . It is resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Applications De Recherche Scientifique

Biodegradable Materials in Regenerative Medicine

Magnesium dihydroxide has been explored for its potential in regenerative medicine. Nguyen, Liew, and Liu (2013) investigated the effects of magnesium degradation on the proliferation and pluripotency of human embryonic stem cells (hESCs). Their findings suggest that magnesium-based implants or scaffolds, when combined with hESCs, show promise for regenerative medicine applications, provided the degradation rate is moderate. This highlights this compound's potential role in developing biodegradable materials for medical implants and tissue engineering (Nguyen, Liew, & Liu, 2013).

Bone Density and Osteoporosis

Research by Sojka and Weaver (2009) examined the effects of magnesium hydroxide on bone density. Their study with menopausal women indicated that magnesium therapy can prevent fractures and significantly increase bone density. This suggests this compound's potential utility in addressing osteoporosis and related bone health issues (Sojka & Weaver, 2009).

Flame Retardant in Polymers

Viretto et al. (2016) evaluated this compound as a char promoter in various polymers. The study demonstrated its efficiency in enhancing the thermal stability of aromatic polyesters like polybutylene terephthalate and polyethylene terephthalate, indicating its significant application as a flame retardant and in enhancing material safety in various industrial applications (Viretto et al., 2016).

Broad Applications in Science and Industry

Pilarska, Klapiszewski, and Jesionowski (2017) provided a comprehensive review of the synthesis, modification, and applications of magnesium hydroxide and magnesium oxide. They highlighted its use as an antibacterial agent, pollutant neutralizer, and component in membranes, with a particular emphasis on its role as a flame retardant. This review underscores the versatility of this compound in various scientific and practical applications, including its effectiveness as a fire-resistant and insulating material (Pilarska, Klapiszewski, & Jesionowski, 2017).

Agricultural Antibacterial Agent

Cai et al. (2018) explored the use of magnesium oxide nanoparticles against Ralstonia solanacearum, a phytopathogen causing bacterial wilt in tobacco. The study found that these nanoparticles exhibit significant antibacterial activity, suggesting a potential application of this compound in agricultural settings as an effective antibacterial agent (Cai et al., 2018).

Mécanisme D'action

Target of Action

Nemalite, also known as Magnesium Dihydroxide or Magnesiamaito, primarily targets the stomach and intestines. It acts as an antacid, neutralizing excess stomach acid, and as a laxative, promoting bowel movements .

Mode of Action

As an antacid, Nemalite neutralizes gastric acid by reacting with hydrochloric acid in the stomach to form magnesium chloride and water . This reduces symptoms associated with excess stomach acid, such as heartburn and indigestion.

As a laxative, Nemalite works by retaining water in the intestines. This increases the number of bowel movements and softens the stool, making it easier to pass .

Biochemical Pathways

Nemalite’s antacid action is part of the broader biochemical pathway of acid-base homeostasis in the body. By neutralizing stomach acid, it helps maintain the pH balance in the stomach .

The laxative action of Nemalite can be linked to the osmoregulation pathway. By retaining water in the intestines, it influences the osmotic balance, promoting bowel movements .

Pharmacokinetics

The pharmacokinetics of Nemalite involves its absorption, distribution, metabolism, and excretion (ADME). It acts locally in the gastrointestinal tract, where it neutralizes stomach acid and promotes bowel movements .

Result of Action

The primary result of Nemalite’s action is the relief of symptoms associated with excess stomach acid and constipation. By neutralizing stomach acid, it can alleviate heartburn, upset stomach, sour stomach, and acid indigestion . As a laxative, it provides relief from occasional constipation .

Orientations Futures

The global Magnesium Dihydroxide Market is expected to reach a significant value by 2028, driven by the increasing demand for this compound from end-use industries such as pharmaceuticals and agrochemicals . Recent research has also focused on enhancing the biological properties of resveratrol, a compound with numerous in vitro effects, by supporting it on this compound .

Analyse Biochimique

Biochemical Properties

Magnesium Dihydroxide plays a crucial role in various biochemical reactions. It is involved in energy metabolism, stabilizing ribosomal association and activity to impact protein synthesis, and acting as a cofactor for photosynthetic enzyme activities . Biomolecules such as enzymes and proteins interact with this compound, which can bind ATP to participate in energy metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in critical biochemical pathways. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its interactions with biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound displays increased water solubility and better bioavailability relative to pure resveratrol in the rabbit animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. Magnesium transporters are proteins that transport magnesium across the cell membrane . These transporters play a crucial role in the uptake of this compound from the environment and the distribution of this vital element within the organism .

Propriétés

IUPAC Name |

magnesium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHJTEIRLNZDEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(OH)2, H2MgO2 | |

| Record name | magnesium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049662 | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.320 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 g/mL | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The suspension of magnesium hydroxide is ingested and enters the stomach. According to the amount ingested, the magnesium hydroxide will either act as an antacid or a laxative. Through the ingestion of 0.5-1.5 grams (in adults) the magnesium hydroxide will act by simple acid neutralization in the stomach. The hydroxide ions from the magnesium hydroxide suspension will combine with the acidic H+ ions of the hydrochloric acid made by the stomachs parietal cells. This neutralization reaction will result in the formation of magnesium chloride and water. Through the ingestion of 2-5 grams (in adults) the magnesium hydroxide acts as a laxative in the colon. The majority of the suspension is not absorbed in the intestinal tract and will create an osmotic effect to draw water into the gut from surrounding tissues. With this increase of water in the intestines, the feces will soften and the intraluminal volume of the feces will increase. These effects still stimulate intestinal motility and induce the urge to defecate. Magnesium hydroxide will also release cholecystokinin (CKK) in the intestines which will accumulate water and electrolytes in the lumen and furthermore increase intestinal motility., COMPD IS PRACTICALLY INSOL, & SOLUTION IS NOT EFFECTED UNTIL HYDROXIDE REACTS WITH HYDROCHLORIC ACID TO FORM MAGNESIUM CHLORIDE. ...MG(OH)2 INCREASES LOWER-ESOPHAGEAL SPHINCTER PRESSURE & ACID SECRETION IN HEIDENHAIN POUCHES., Laxatives containing magnesium cations or phosphate anions are commonly called saline laxatives. Their cathartic action is believed to result from osmotically mediated water retention, which then stimulates peristalsis. However, other mechanisms may contribute to their effects, including the production of inflammatory mediators. It also has been suggested that magnesium containing laxatives stimulate the release of cholecystolkinin, which leads to intraluminal fluid and electrolyte accumulation as well as to increased intestinal motility. /Saline laxatives, including magnesium hydroxide/ | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous powder, White, hexagonal crystals, Granules | |

CAS No. |

1317-43-7, 1309-42-8 | |

| Record name | Brucite (Mg(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

350 °C (decomposes) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.